

Comparative Analysis of ADME Properties: A Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: 4-Fluoro-6-methoxy-1H-indazole

Cat. No.: B1343679

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Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous targeted therapies. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel indazole derivatives is paramount for their successful development. This guide provides a comparative analysis of the predicted ADME profile of **4-Fluoro-6-methoxy-1H-indazole** against three commercially successful indazole-based drugs: Axitinib, Pazopanib, and Niraparib. The information herein is intended to guide researchers in prioritizing and optimizing lead candidates.

While specific experimental data for **4-Fluoro-6-methoxy-1H-indazole** is not publicly available, this guide leverages data from structurally related, approved drugs to provide a relevant predictive comparison. The inclusion of detailed experimental protocols for key ADME assays offers a practical framework for the in-house evaluation of new chemical entities.

Comparative ADME Data

The following table summarizes key ADME parameters for the selected indazole-based drugs. This data provides a benchmark for assessing the potential developability of **4-Fluoro-6-methoxy-1H-indazole**.

Parameter	Axitinib	Pazopanib	Niraparib	4-Fluoro-6-methoxy-1H-indazole (Predicted)
Absorption				
Bioavailability	58%	14-39%	~73%	Moderate to High
Tmax	2.5 - 4.1 hours	2 - 8 hours	~2.49 hours	2 - 4 hours
Food Effect	No clinically significant effect	Increased AUC and Cmax with food	No significant effect	Possible food effect
Distribution				
Protein Binding	>99% (primarily albumin)	>99%	Data not specified	High
Metabolism				
Primary Enzymes	CYP3A4/5, CYP1A2, CYP2C19, UGT1A1	CYP3A4, CYP1A2, CYP2C8	Carboxylesterases, UGTs	CYP enzymes, UGTs
Half-life (t1/2)	2.5 - 6.1 hours	~30.9 hours	~87.4 hours	Moderate
Excretion				
Major Route	Feces (~41% unchanged)	Feces (~82% unchanged)	Urine (47.5%) and Feces (38.8%)	Hepatic and/or Renal

Detailed Experimental Protocols

For researchers aiming to generate ADME data for novel compounds like **4-Fluoro-6-methoxy-1H-indazole**, the following protocols for standard in vitro assays are provided.

Metabolic Stability in Liver Microsomes

This assay is crucial for predicting the in vivo hepatic clearance of a compound.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

- Test compound stock solution (e.g., 10 mM in DMSO)
- Pooled human liver microsomes (e.g., from a commercial vendor)
- Phosphate buffer (100 mM, pH 7.4)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Acetonitrile (ACN) with an internal standard for quenching the reaction
- 96-well plates
- Incubator (37°C)
- LC-MS/MS system for analysis

Procedure:

- Prepare a working solution of the test compound (e.g., 1 μ M) in phosphate buffer.
- In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired protein concentration (e.g., 0.5 mg/mL).
- Pre-incubate the microsome solution at 37°C for a short period.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
- Centrifuge the plate to precipitate the proteins.

- Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
- Calculate the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}) from the rate of compound disappearance.

Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal permeability

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